3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
3,3’,4’-Trimethyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the biphenyl family It is characterized by the presence of three methyl groups and a carboxylic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4’-Trimethyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Chlorination Reaction: Phthalic anhydride is used as a raw material and undergoes chlorination with sodium hypochlorite and sodium hydroxide to form 4-chlorophthalic acid monosodium salt.
Acidification: The sodium tetracarboxylic acid is then acidified, dried, and dehydrated to yield 3,3’,4,4’-biphenyl tetracarboxylic dianhydride.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above, with a focus on optimizing reaction conditions to achieve high yield and purity. The use of phthalic anhydride as a starting material and the avoidance of potassium permanganate for oxidation help reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,3’,4’-Trimethyl-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3,3’,4’-Trimethyl-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’,4’-Trimethyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic rings can engage in π-π stacking and hydrophobic interactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4,4’-Trimethyl-1,1’-biphenyl: Similar in structure but lacks the carboxylic acid group.
3,3’,5,5’-Tetramethylbenzidine: Contains additional methyl groups and is used as a chromogenic substrate in biochemical assays.
Uniqueness
3,3’,4’-Trimethyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group on the biphenyl structure
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-4-5-13(8-11(10)2)14-6-7-15(16(17)18)12(3)9-14/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDYXQUWELAPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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